molecular formula C10H14N2O2S B13483749 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide

4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide

Cat. No.: B13483749
M. Wt: 226.30 g/mol
InChI Key: VDFBKIUBSVKHME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of 4-acetamidobenzenesulfanyl chloride, which is treated with ammonia to replace the chlorine with an amino group, resulting in 4-acetamidobenzenesulfonamide . This compound can then be further modified to introduce the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to produce sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chlorine atoms with amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonia. Reaction conditions often involve microwave irradiation to increase efficiency and yield .

Major Products Formed

The major products formed from these reactions include sulfonamides and sulfonyl chlorides, which can be further modified for various applications .

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial replication. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-(cyclopropylmethylamino)benzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2,(H2,11,13,14)

InChI Key

VDFBKIUBSVKHME-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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